molecular formula C8H14ClF2N B13448944 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride

2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride

Cat. No.: B13448944
M. Wt: 197.65 g/mol
InChI Key: OPGONMSTNVOHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-5-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of difluorocarbene intermediates, which react with azaspiro compounds to introduce the difluoro functionality. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of difluoro-azaspiro ketones or alcohols.

    Reduction: Formation of difluoro-azaspiro amines.

    Substitution: Formation of iodinated or other halogenated azaspiro compounds.

Scientific Research Applications

2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity towards these targets. The spirocyclic structure provides rigidity, which can influence the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride
  • 2-Azaspiro[3.5]nonane hydrochloride

Comparison

2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride is unique due to its specific difluoro substitution pattern and spirocyclic structure. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For instance, the position of the difluoro groups can significantly impact the compound’s interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

2,2-difluoro-5-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)5-7(6-8)3-1-2-4-11-7;/h11H,1-6H2;1H

InChI Key

OPGONMSTNVOHAH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CC(C2)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.